N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE
Description
N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrolopyrimidine core, and a morpholinopropylamine side chain
Properties
IUPAC Name |
5,6-dimethyl-N-(3-morpholin-4-ylpropyl)-7-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-15-16(2)26(17-6-3-4-7-21-17)20-18(15)19(23-14-24-20)22-8-5-9-25-10-12-27-13-11-25/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMNFOBSHTDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN3CCOCC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, which can be achieved through the Gould–Jacobs reaction. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The resulting intermediate is then subjected to further functionalization to introduce the pyridine ring and the morpholinopropylamine side chain .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium methoxide, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound .
Scientific Research Applications
N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell division and signal transduction, which are critical for the growth and survival of cancer cells .
Comparison with Similar Compounds
N-[5,6-DIMETHYL-7-(2-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a similar core structure but differ in their functional groups and specific biological activities.
Cyclin-dependent kinase inhibitors: Compounds like ribociclib and palbociclib, which contain pyrrolo[2,3-d]pyrimidine moieties, are used in cancer therapy and share similar mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
